molecular formula C18H19N3O4S B021103 p-Hydroxy rosiglitazone CAS No. 257883-22-0

p-Hydroxy rosiglitazone

Katalognummer B021103
CAS-Nummer: 257883-22-0
Molekulargewicht: 373.4 g/mol
InChI-Schlüssel: AGQGGZNSVNKGDU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

P-Hydroxy rosiglitazone is a derivative of rosiglitazone, a member of the thiazolidinedione class of drugs. It is a synthetic compound that has been developed as a potential treatment for type 2 diabetes mellitus. This compound has been shown to have a higher affinity for the peroxisome proliferator-activated receptor gamma (PPARγ) than rosiglitazone, which is a key regulator of glucose and lipid metabolism.

Wissenschaftliche Forschungsanwendungen

  • Neuroprotection and Neurodegenerative Diseases :

    • Rosiglitazone shows protective effects against striatal dopaminergic neurodegeneration, potentially beneficial in conditions like Parkinson's disease (Lee et al., 2012).
    • It is also effective in preventing motor and olfactory dysfunctions in chronic Parkinson's disease models (Schintu et al., 2009).
    • Rosiglitazone's neuroprotective properties extend to focal ischemic brain injury, suggesting potential as a therapeutic agent for stroke (Luo et al., 2006).
  • Cancer Treatment :

    • It exhibits significant anticancer effects, which may be effective in combination with chemotherapeutic drugs for various cancers (Dang et al., 2018).
    • Notably, it reduces prostate-specific antigen levels in men with recurrent prostate carcinoma (Smith et al., 2004).
    • Its anti-hepatocarcinogenic effects have been observed in rats, highlighting its potential in liver cancer treatment (Anwar et al., 2015).
  • Cardiovascular and Metabolic Diseases :

    • Rosiglitazone reduces inflammation in vascular injury models, suggesting a role in inflammatory vascular diseases (Rinaldi et al., 2009).
    • It also significantly reduces circulating platelet activity in coronary artery disease patients (Sidhu et al., 2004).
    • Notably, it has been found to reduce the risk of developing type 2 diabetes in adults with impaired glucose tolerance (Gerstein et al., 2006).
  • Inflammatory and Respiratory Conditions :

    • Rosiglitazone pretreatment significantly reduces acute lung injury in endotoxemic rats (Liu et al., 2005).
  • Psychiatric Applications :

    • It plays an anti-depressive role in mice, suggesting potential for anti-depressive drug development (Zhao et al., 2017).
  • Adverse Effects and Metabolism :

    • However, rosiglitazone therapy may cause significant bone loss, indicating a risk of adverse skeletal effects (Rzońca et al., 2004).
    • CYP2C8 is identified as the major enzyme in its metabolism, with CYP2C9 playing a minor role (Baldwin et al., 2001).

Wirkmechanismus

Target of Action

5-Hydroxy Rosiglitazone, also known as Para-hydroxy rosiglitazone or p-Hydroxy rosiglitazone, primarily targets the Peroxisome Proliferator-Activated Receptors (PPARs) , specifically PPARγ . PPARγ is a nuclear receptor that regulates the expression of genes involved in glucose and lipid metabolism, and adipocyte differentiation .

Mode of Action

5-Hydroxy Rosiglitazone acts as a selective ligand of PPARγ , activating this intracellular receptor . This activation leads to changes in the expression of genes involved in glucose and lipid metabolism, thereby improving insulin sensitivity . It also appears to have an anti-inflammatory effect, as levels of nuclear factor kappa-B (NFκB) fall and inhibitor (IκB) levels increase in patients on rosiglitazone .

Biochemical Pathways

The activation of PPARγ by 5-Hydroxy Rosiglitazone affects several biochemical pathways. It improves insulin sensitivity in hepatic and peripheral tissues, which helps regulate glucose levels . It also influences lipid metabolism, potentially reducing the risk of cardiovascular disease . Furthermore, it appears to attenuate the decline in function of pancreatic β-cells .

Pharmacokinetics

5-Hydroxy Rosiglitazone is metabolized primarily via N-demethylation and aromatic hydroxylation , followed by conjugation . The main route of excretion is in the form of metabolites in urine . The cytochrome P450 enzymes, particularly CYP2C8 , play a major role in its metabolism . The absolute bioavailability of the drug is approximately 99% following an oral dose .

Result of Action

The activation of PPARγ by 5-Hydroxy Rosiglitazone leads to several molecular and cellular effects. It improves insulin sensitivity, thereby helping to maintain glycemic control in adults with type 2 diabetes mellitus . It also appears to have an anti-inflammatory effect, reducing levels of pro-inflammatory cytokines . Additionally, it may suppress pro-apoptotic production, contributing to neuroprotection .

Action Environment

Environmental factors can influence the action of 5-Hydroxy Rosiglitazone. Factors such as diet, exercise, and exposure to cold temperatures can directly affect the secretion of lipokines, a class of lipids to which 5-Hydroxy Rosiglitazone belongs . Moreover, the racemization of 5-Hydroxy Rosiglitazone, a process that can affect its pharmacological activity, is influenced by factors such as pH and temperature .

Safety and Hazards

Rosiglitazone, the parent drug of p-Hydroxy rosiglitazone, has been associated with an increased risk of myocardial ischemia . In 2011, rosiglitazone was restricted given its apparent relationship with increased heart attack risk .

Zukünftige Richtungen

Rosiglitazone has been shown to have not only hypoglycemic effect but also some additional effects, such as anti-inflammatory and anti-cancer capabilities, retinopathy (animal models) and ischemia–reperfusion injury protection effects, lipid regulation and blood pressure reduction, etc . Future research may focus on these additional effects of rosiglitazone and its metabolites, including p-Hydroxy rosiglitazone.

Biochemische Analyse

Biochemical Properties

5-Hydroxy Rosiglitazone plays a role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. The mechanism of action of 5-Hydroxy Rosiglitazone, like Rosiglitazone, is by activation of the intracellular receptor class of the peroxisome proliferator-activated receptors (PPARs), specifically PPARγ . It is a selective ligand of PPARγ, and has no PPARα-binding action .

Cellular Effects

5-Hydroxy Rosiglitazone influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. It exhibits anti-inflammatory properties and can target cardiomyocytes secreting CXCL10, under interferon (IFN)γ and tumor necrosis factor (TNF)α challenge . It also improves cell survival of adult rat cardiomyocytes at certain concentrations .

Molecular Mechanism

At the molecular level, 5-Hydroxy Rosiglitazone exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It acts as a highly selective and potent agonist at peroxisome proliferator activated receptors (PPAR) in target tissues for insulin action such as adipose tissue, skeletal muscle, and liver .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5-Hydroxy Rosiglitazone change over time. It has been observed that chronic administration of Rosiglitazone does not result in major hidden cardiotoxic effects in myocardial I/R injury models . Rosiglitazone inhibits the antiarrhythmic effects of ischemic preconditioning .

Dosage Effects in Animal Models

The effects of 5-Hydroxy Rosiglitazone vary with different dosages in animal models. Animals administered with a single dose of Rosiglitazone had functional and histomorphological beneficial effects in severe IR injury models after 24 h of reperfusion .

Metabolic Pathways

5-Hydroxy Rosiglitazone is involved in metabolic pathways that interact with various enzymes or cofactors. It is metabolized by CYP450 enzymes, specifically CYP2C8 and CYP2C9 . In addition to CYP2C8, other cytochrome P450 enzymes, including CYP2C9, CYP3A4, and CEP2E1, also play an important role in the metabolism of Rosiglitazone .

Transport and Distribution

5-Hydroxy Rosiglitazone is transported and distributed within cells and tissues. It is transported from hepatic sinusoids into hepatocytes, a process mediated by the organic anion transporting polypeptide .

Eigenschaften

IUPAC Name

5-[[4-[2-[(5-hydroxypyridin-2-yl)-methylamino]ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O4S/c1-21(16-7-4-13(22)11-19-16)8-9-25-14-5-2-12(3-6-14)10-15-17(23)20-18(24)26-15/h2-7,11,15,22H,8-10H2,1H3,(H,20,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGQGGZNSVNKGDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCOC1=CC=C(C=C1)CC2C(=O)NC(=O)S2)C3=NC=C(C=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80432067
Record name p-Hydroxy rosiglitazone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80432067
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

373.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

257883-22-0
Record name p-Hydroxy rosiglitazone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0257883220
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name p-Hydroxy rosiglitazone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80432067
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name P-HYDROXY ROSIGLITAZONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/005173PK6V
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
p-Hydroxy rosiglitazone
Reactant of Route 2
p-Hydroxy rosiglitazone
Reactant of Route 3
p-Hydroxy rosiglitazone
Reactant of Route 4
p-Hydroxy rosiglitazone
Reactant of Route 5
p-Hydroxy rosiglitazone
Reactant of Route 6
p-Hydroxy rosiglitazone

Q & A

Q1: What is the significance of quantifying 5-Hydroxy Rosiglitazone in pharmacokinetic studies?

A1: 5-Hydroxy Rosiglitazone is a major metabolite of the antidiabetic drug Rosiglitazone. Understanding its concentration in plasma is crucial for pharmacokinetic (PK) studies as it can provide insights into the drug's metabolism and elimination pathways. [, ] This information is essential for determining appropriate dosages and predicting potential drug-drug interactions.

Q2: Can you elaborate on the indirect quantification method for 5-Hydroxy Rosiglitazone described in the research?

A2: The research paper [] describes a novel indirect method for quantifying 5-Hydroxy Rosiglitazone using LC-HRMS. This method leverages the established calibration curve of the parent drug, Rosiglitazone, to initially estimate the metabolite's concentration. A correction factor, derived from the ratio of the calibration curve slopes of Rosiglitazone and 5-Hydroxy Rosiglitazone, is then applied to refine the metabolite concentration. This approach offers a valuable alternative for metabolite quantification, particularly in early drug discovery phases where obtaining authentic metabolite standards can be challenging and time-consuming.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.